molecular formula C19H22N2O6 B4083439 N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide

N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide

Cat. No.: B4083439
M. Wt: 374.4 g/mol
InChI Key: KQLYRJZSDHQTGK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide typically involves a multi-step process:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methoxy-5-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-(3-methoxy-4-propoxyphenyl)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Strong nucleophiles such as sodium ethoxide in ethanol.

Major Products:

    Reduction: N-(2-methoxy-5-aminophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide.

    Substitution: Derivatives where the methoxy groups are replaced by other functional groups.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s aromatic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness: N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-(3-methoxy-4-propoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-9-27-17-7-5-13(10-18(17)26-3)11-19(22)20-15-12-14(21(23)24)6-8-16(15)25-2/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLYRJZSDHQTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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